2-Chloro-1,3-diisopropylbenzene
Overview
Description
2-Chloro-1,3-diisopropylbenzene is an organic compound with the molecular formula C12H17Cl. It is a derivative of benzene, where two isopropyl groups and one chlorine atom are substituted at the 1, 3, and 2 positions, respectively. This compound is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-diisopropylbenzene can be synthesized through the chlorination of 1,3-diisopropylbenzene. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
C6H4(CH(CH3)2)2+Cl2→C6H3(CH(CH3)2)2Cl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and temperature control. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-diisopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 1,3-diisopropylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 2-Hydroxy-1,3-diisopropylbenzene
Oxidation: this compound-4-ol
Reduction: 1,3-Diisopropylbenzene
Scientific Research Applications
2-Chloro-1,3-diisopropylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic compounds.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-diisopropylbenzene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the isopropyl groups are oxidized to form alcohols or ketones, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diisopropylbenzene
- 1,4-Diisopropylbenzene
- 2-Chloro-1,4-diisopropylbenzene
Uniqueness
2-Chloro-1,3-diisopropylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of both isopropyl groups and a chlorine atom allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-1,3-di(propan-2-yl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVRQDQQXRLBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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